molecular formula C9H8ClNO2 B1430328 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267094-33-6

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1430328
CAS No.: 1267094-33-6
M. Wt: 197.62 g/mol
InChI Key: RKTNURQZKNDYPV-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazine derivatives.

Scientific Research Applications

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Biological Activity

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Structural Information

The molecular formula of this compound is C9H10ClNOC_9H_{10}ClNO with a molecular weight of approximately 183.64 g/mol. The compound features a chloro substituent at the 8-position and a methyl group at the 2-position of the benzoxazine ring.

Antitumor Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant antitumor properties, particularly through inhibition of DNA topoisomerase I (Topo I). Topo I is a crucial enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can lead to DNA damage and subsequent cancer cell apoptosis.

  • Inhibition of Topoisomerase I :
    • Research has shown that certain derivatives of benzoxazines can act as potent inhibitors of Topo I, with some compounds displaying IC50 values significantly lower than established inhibitors like camptothecin. For instance, one study reported that 8-chloro derivatives exhibited strong inhibitory activity against Topo I with IC50 values as low as 0.0006mM0.0006\,mM for specific analogs .

Serotonin Receptor Antagonism

Another area of interest is the antagonistic activity against serotonin receptors. A series of studies have synthesized various benzoxazine derivatives to evaluate their effectiveness as serotonin-3 (5HT3) receptor antagonists.

  • 5HT3 Receptor Binding :
    • Compounds derived from the benzoxazine scaffold have been tested for their ability to bind to 5HT3 receptors. The introduction of different substituents at the 2-position has been shown to enhance antagonistic activity. For example, modifications leading to increased steric hindrance resulted in improved binding affinity .

Antimicrobial Activity

The antimicrobial potential of benzoxazines has also been explored. Studies indicate that these compounds can exhibit both antibacterial and antifungal properties.

  • Antibacterial Effects :
    • In vitro assays demonstrated that certain benzoxazine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039mg/mL0.0039\,mg/mL to 0.025mg/mL0.025\,mg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzoxazine derivatives:

Substituent PositionEffect on ActivityExample Compound
2Increased receptor antagonism9-methyl derivatives
8Enhanced Topo I inhibitionChloro-substituted variants
VariousModulation of antimicrobial potencyAlkyl and aryl substitutions

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on Topoisomerase Inhibition :
    • A study conducted on a series of synthesized benzoxazines found that compounds with specific structural modifications showed enhanced catalytic inhibition against human Topo I, suggesting potential for therapeutic applications in cancer treatment .
  • Evaluation of Antimicrobial Properties :
    • Another investigation assessed the antimicrobial efficacy of various benzoxazine derivatives against pathogenic strains, revealing promising results that warrant further exploration into their clinical applicability .

Properties

IUPAC Name

8-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTNURQZKNDYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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